molecular formula C12H16BNO4 B568088 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid CAS No. 1218790-83-0

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Cat. No.: B568088
CAS No.: 1218790-83-0
M. Wt: 249.073
InChI Key: OBHSWJBFUUNHJE-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a tetrahydrofuran moiety via a carbamoyl linker. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is synthesized through the cyclization of a suitable precursor.

    Attachment of the Carbamoyl Linker: The tetrahydrofuran moiety is then linked to a phenyl ring via a carbamoyl group. This step often involves the use of carbamoyl chloride and a base to facilitate the reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is unique due to its combination of functional groups, which provide enhanced reactivity and versatility in various chemical reactions. The presence of the tetrahydrofuran moiety adds stability and solubility, while the carbamoyl linker allows for additional functionalization .

Properties

IUPAC Name

[3-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1,3-4,7,11,16-17H,2,5-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHSWJBFUUNHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675304
Record name (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675304
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Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-83-0
Record name B-[3-[[[(Tetrahydro-2-furanyl)methyl]amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid
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